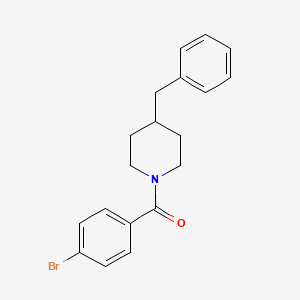4-benzyl-1-(4-bromobenzoyl)piperidine
CAS No.:
Cat. No.: VC11088281
Molecular Formula: C19H20BrNO
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H20BrNO |
|---|---|
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | (4-benzylpiperidin-1-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
| Standard InChI Key | DVZAJQMGDDQZEQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
4-Benzyl-1-(4-bromobenzoyl)piperidine belongs to the class of N-substituted piperidines, featuring a six-membered nitrogen-containing ring. The benzyl group at the 4-position introduces steric bulk, while the 4-bromobenzoyl moiety at the 1-position contributes electrophilic reactivity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀BrNO |
| Average mass | 358.279 g/mol |
| Monoisotopic mass | 357.072826 g/mol |
| IUPAC name | (4-Benzylpiperidin-1-yl)(4-bromophenyl)methanone |
| CAS Registry Number | 260428-71-5 |
The compound’s NMR spectrum (as inferred from analogous piperidine derivatives) typically shows aromatic proton signals between δ 7.28–7.39 ppm for the benzyl and bromophenyl groups, with piperidine ring protons appearing as triplets at δ 2.48–2.77 ppm .
Synthetic Methodologies
One-Pot Synthesis Strategies
While no direct synthesis route for 4-benzyl-1-(4-bromobenzoyl)piperidine is documented, analogous methods for N-benzyl-4-piperidone suggest adaptable protocols. A Chinese patent (CN116924967A) outlines a one-pot synthesis of N-benzyl-4-piperidone involving:
-
Michael Addition: Benzylamine reacts with methyl acrylate in methanol at 50–60°C to form a β-amino ester intermediate .
-
Cyclization: The intermediate undergoes base-mediated cyclization (e.g., with sodium methoxide in toluene) to yield the piperidone ring .
-
Functionalization: Subsequent acylation with 4-bromobenzoyl chloride under Friedel-Crafts conditions could introduce the bromobenzoyl group.
This approach emphasizes atom economy, with yields exceeding 80% for analogous structures . Critical parameters include:
-
Molar Ratios: A 3:1 ratio of acrylate to benzylamine minimizes side products.
-
Catalysts: Lithium chloride accelerates decarboxylation during cyclization.
Challenges in Scalability
Industrial production faces hurdles such as:
-
Purification Complexity: High-purity distillation under reduced pressure (1 mmHg) is required to isolate the final product .
-
Safety Concerns: Use of flammable solvents (e.g., toluene) necessitates explosion-proof equipment.
Physicochemical and Spectroscopic Characterization
Spectral Data
Although experimental spectra for 4-benzyl-1-(4-bromobenzoyl)piperidine are unavailable, extrapolation from related compounds suggests:
-
¹H NMR (CDCl₃):
-
MS (EI): Predominant fragments at m/z 357 (M⁺), 228 (C₁₃H₁₄NO⁺), and 183 (C₆H₄Br⁺) .
Solubility and Stability
The compound is lipophilic (logP ≈ 3.5) and soluble in organic solvents (e.g., DMSO, chloroform). Stability studies indicate decomposition above 200°C, necessitating storage at –20°C under inert gas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume